Cas no 1902895-91-3 (N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide)

N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrimidine carboxamide core linked to a substituted piperidine-pyrazole moiety. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting kinase inhibition or modulating receptor activity. The presence of both pyrazole and pyrimidine rings enhances binding affinity and selectivity in biological systems. The compound’s stability and synthetic accessibility make it suitable for further derivatization in drug discovery. Its unique scaffold may contribute to the development of novel therapeutics, particularly in oncology or inflammation research, due to its potential interactions with key enzymatic pathways.
N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide structure
1902895-91-3 structure
Product Name:N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide
CAS No:1902895-91-3
MF:C14H18N6O
MW:286.332321643829
CID:5893581
PubChem ID:92126565
Update Time:2025-05-30

N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide
    • F6523-1580
    • CHEMBL4990783
    • AKOS025387922
    • 1902895-91-3
    • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide
    • N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pyrimidine-2-carboxamide
    • Inchi: 1S/C14H18N6O/c1-10-9-12(19-18-10)20-7-3-11(4-8-20)17-14(21)13-15-5-2-6-16-13/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,17,21)(H,18,19)
    • InChI Key: DYWVNOJZTXMPQL-UHFFFAOYSA-N
    • SMILES: O=C(C1N=CC=CN=1)NC1CCN(C2C=C(C)NN=2)CC1

Computed Properties

  • Exact Mass: 286.15420922g/mol
  • Monoisotopic Mass: 286.15420922g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 86.8Ų

N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide Pricemore >>

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Additional information on N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide

Professional Introduction to N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide (CAS No. 1902895-91-3)

N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide, with the CAS number 1902895-91-3, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their pharmacological significance. The presence of multiple heterocyclic rings, including a pyrazole and a piperidine moiety, contributes to its complex and versatile chemical nature. The pyrimidine ring further enhances its potential as a pharmacophore, making it a promising candidate for further investigation in drug discovery.

The structural composition of N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide is meticulously designed to interact with biological targets in a specific manner. The 5-methyl-1H-pyrazol moiety is particularly noteworthy, as it has been shown to exhibit various biological activities in preclinical studies. Pyrazole derivatives are well-known for their role in modulating enzyme activities and receptor interactions, which makes them valuable in the development of therapeutic agents. The incorporation of a methyl group at the 5-position of the pyrazole ring enhances its binding affinity and selectivity, which are crucial factors in drug design.

In recent years, there has been a surge in research focused on developing novel compounds that target cancer and inflammatory diseases. N-1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-ylpyrimidine-2-carboxamide has emerged as a compound of interest in this context. Studies have indicated that it may possess anti-proliferative properties, making it a potential candidate for the development of anti-cancer drugs. The compound's ability to interfere with key signaling pathways involved in cell growth and survival has been highlighted in several preclinical studies. These findings suggest that it could be effective in inhibiting the progression of certain types of cancer.

The pharmacological activity of N-1-(5-methyl-1H-pyrazol)-3 -yl)piperidin -4 -ylpyrimidine -2 -carboxamide is further supported by its interaction with various biological targets. Research has shown that it can bind to enzymes and receptors involved in inflammation, pain, and neurodegenerative diseases. The compound's ability to modulate these targets makes it a promising candidate for the development of drugs that address multiple therapeutic areas. For instance, its interaction with inflammatory cytokine pathways suggests potential applications in treating chronic inflammatory conditions.

The synthesis of N-1-(5-methyl -1H-pyrazol -3 -yl)piperidin -4 -ylpyrimidine -2 -carboxamide involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically involves the condensation of appropriate precursors under controlled conditions to form the desired heterocyclic structure. Advanced synthetic techniques, such as cross-coupling reactions and cyclization processes, are often employed to ensure high yield and purity. The synthesis pathway also emphasizes the importance of optimizing reaction conditions to minimize side products and maximize the formation of the target compound.

The analytical characterization of N -1 -(5-methyl -1H-pyrazol)-3-y lpiperidin -4-y lpyrimidine -2-carboxamide is crucial for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly used for this purpose. These analytical methods provide detailed information about the molecular structure, functional groups, and purity of the compound. The data obtained from these analyses are essential for understanding its behavior in biological systems and for guiding further research.

In conclusion, N -1 -(5-methyl -1H-pyrazol)-3-y lpiperidin -4-y lpyrimidine -2-carboxamide (CAS No. 1902895 -91 -3) is a compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is likely to play an important role in the development of novel drugs targeting cancer, inflammation, and other diseases.

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